molecular formula C9H20ClNO2 B15353338 N-Methyl-N-(2-methylbutyl)-beta-alanine Hydrochloride

N-Methyl-N-(2-methylbutyl)-beta-alanine Hydrochloride

Cat. No.: B15353338
M. Wt: 209.71 g/mol
InChI Key: ACUFLWUOQRZDQR-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylbutyl)-beta-alanine hydrochloride is a quaternary ammonium salt derived from beta-alanine, featuring an N-methyl group and an N-(2-methylbutyl) substituent. Its molecular formula is C₉H₂₀ClNO₂, with a calculated molecular weight of 209.7 g/mol. The compound’s structure combines a branched aliphatic chain (2-methylbutyl) with a methyl group, enhancing lipophilicity compared to simpler beta-alanine derivatives. Potential applications remain speculative but may align with research chemicals or pharmaceutical intermediates, given the utility of structurally related hydrochlorides in drug development .

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

3-[methyl(2-methylbutyl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-8(2)7-10(3)6-5-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H

InChI Key

ACUFLWUOQRZDQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C)CCC(=O)O.Cl

Origin of Product

United States

Biological Activity

N-Methyl-N-(2-methylbutyl)-beta-alanine hydrochloride is a derivative of beta-alanine, notable for its unique chemical structure that includes a methyl group and a branched alkyl chain. This compound has garnered attention for its potential biological activities, which are crucial for various applications in pharmaceuticals and biochemistry.

  • Chemical Formula : C8_{8}H18_{18}ClN
  • Molecular Weight : Approximately 209.71 g/mol
  • Structure : The compound features a branched alkyl chain (2-methylbutyl) attached to the nitrogen atom of the beta-alanine backbone, enhancing its solubility and reactivity compared to other amino acid derivatives.

Biological Activities

This compound exhibits several biological activities attributed to its structure:

  • Antioxidant Properties : Preliminary studies suggest that this compound may have antioxidant effects, potentially mitigating oxidative stress in cellular systems.
  • Neuroprotective Effects : Research indicates that derivatives of beta-alanine can influence neurotransmitter systems, possibly offering neuroprotective benefits against neurodegenerative conditions.
  • Muscle Endurance Enhancement : Similar to beta-alanine, this compound may enhance muscle endurance by buffering lactic acid accumulation during high-intensity exercise.

Interaction Studies

Interaction studies have focused on the compound's effects on various biological systems. Notably:

  • Cell Viability Assays : In vitro studies have shown that this compound can influence cell viability in different cell lines, indicating its potential cytotoxic or protective roles depending on concentration and exposure duration.
  • Pharmacological Applications : Its structural similarities with other amino acids suggest potential applications in drug design, particularly in developing compounds targeting the central nervous system or enhancing athletic performance.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific branched alkyl chain, which may influence its biological activity and solubility compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-Methyl-N-(1-methylbutyl)-beta-alanineSimilar methyl and butyl groupsDifferent alkyl branching leading to varied solubility
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanineContains a pyrrolidine ringPotentially different pharmacological effects
Beta-AlanineSimple structure without substitutionsWidely studied for muscle endurance

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Methods : Various synthetic routes have been developed to ensure high purity and yield of the compound, which is critical for reliable biological testing.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine Hydrochloride

  • Structure : Substitutes the 2-methylbutyl group with a 1-methyl-3-pyrrolidinyl moiety, introducing a cyclic amine.
  • Molecular Formula : C₉H₁₈ClN₂O₂ (exact weight unspecified) .
  • This may influence receptor binding in biological systems.
  • Applications : Listed as a research chemical but marked "discontinued" in commercial catalogs, suggesting stability or synthesis challenges .

Butenafine Hydrochloride

  • Structure : Features a 4-tert-butylphenyl and naphthalen-1-ylmethyl substituents on a methanamine backbone.
  • Molecular Formula : C₂₃H₂₇ClN (MW: 360.92 g/mol) .
  • Key Differences : The aromatic groups enhance antifungal activity by targeting fungal cell membranes, whereas the target compound’s aliphatic groups may favor different interactions.
  • Applications : Clinically used as an antifungal agent, highlighting the role of hydrophobic substituents in therapeutic activity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structure: A methylated amino ester with a tert-leucine backbone.
  • Key Differences : The ester group and tert-leucine structure prioritize this compound as a chiral building block in organic synthesis, unlike the target’s beta-alanine core .

Physicochemical Properties and Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Reference
N-Methyl-N-(2-methylbutyl)-beta-alanine HCl C₉H₂₀ClNO₂ 209.7 Branched aliphatic Research chemical -
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine HCl C₉H₁₈ClN₂O₂ Not reported Cyclic amine Discontinued research
Butenafine HCl C₂₃H₂₇ClN 360.92 Aromatic Antifungal therapy
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.7 Amino ester Synthetic intermediate

Q & A

How can the synthesis of N-Methyl-N-(2-methylbutyl)-beta-alanine Hydrochloride be optimized for higher yield and purity?

Basic Research Question
Optimization requires careful selection of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation, as demonstrated in analogous beta-alanine derivatives . Reaction conditions such as temperature (e.g., 0–40°C), solvent polarity (methanol or chloroform), and reaction time (12–24 hours) significantly impact yield. For example, trimethylchlorosilane in methanol effectively promotes esterification, followed by reduction and amidation steps . Post-synthesis purification via recrystallization or column chromatography, validated by TLC or HPLC, ensures purity >98% .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying methyl and butyl substituents . High-Performance Liquid Chromatography (HPLC) with UV detection confirms purity, while Thin-Layer Chromatography (TLC) using ninhydrin staining detects residual beta-alanine or amines . Mass spectrometry (LC-MS) provides molecular weight validation and detects impurities at trace levels .

How does the stereochemistry of the 2-methylbutyl group influence the biological activity of this compound?

Advanced Research Question
Stereochemistry at the 2-methylbutyl moiety can alter binding affinity to biological targets. For example, enantiomers of structurally similar amines exhibit distinct pharmacological profiles due to steric and electronic interactions . To assess this, synthesize enantiomerically pure samples via chiral resolution or asymmetric synthesis, followed by comparative bioactivity assays (e.g., receptor binding or enzyme inhibition studies) .

What strategies can resolve contradictions in reported biological activities of beta-alanine derivatives like this compound?

Advanced Research Question
Data discrepancies often arise from variability in purity, assay conditions, or structural analogs. Address this by:

  • Standardizing purity thresholds (e.g., ≥95% via HPLC) .
  • Replicating assays under controlled conditions (e.g., pH, temperature, and cell lines).
  • Comparative studies with structurally defined analogs to isolate functional group contributions .
    For neuropharmacological studies, validate target engagement using electrophysiology or calcium flux assays .

What are the key solubility considerations for this compound in aqueous and organic solvents?

Basic Research Question
The hydrochloride salt enhances aqueous solubility (e.g., in PBS or saline) due to ionic interactions, making it suitable for in vitro assays . In organic solvents (e.g., DMSO or methanol), solubility depends on the hydrophobic 2-methylbutyl group. Pre-solubilization in DMSO (≤10% v/v) followed by dilution in aqueous buffers is recommended for cell-based studies . Conduct empirical solubility tests using nephelometry or UV-Vis spectroscopy .

How can computational modeling predict the interaction mechanisms of this compound with neurotransmitter systems?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to receptors like GABAA or NMDA . Use crystal structures of target proteins (PDB) to model interactions, focusing on hydrogen bonding with the beta-alanine carboxylate and hydrophobic contacts with the 2-methylbutyl group . Validate predictions with in vitro competitive binding assays and site-directed mutagenesis .

What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

Advanced Research Question
Design accelerated stability studies:

  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours .
  • Oxidative stress : Expose to H2O2 (0.1–1%) and analyze degradation via LC-MS .
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring purity changes with HPLC .

How do structural modifications (e.g., alkyl chain length) impact the compound’s pharmacokinetic properties?

Advanced Research Question
The 2-methylbutyl group’s hydrophobicity increases membrane permeability but may reduce aqueous solubility. Compare analogs with shorter (e.g., ethyl) or branched (e.g., isopentyl) chains using:

  • LogP measurements (shake-flask method) .
  • Caco-2 cell assays for intestinal absorption .
  • In vivo pharmacokinetics (half-life, bioavailability) in rodent models .

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